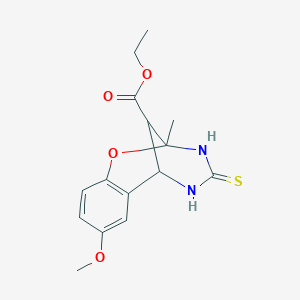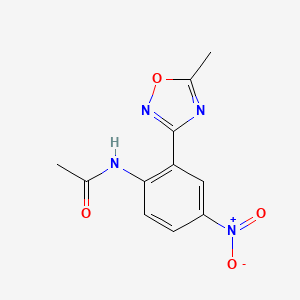
3-(2-Acetamido-5-nitrophenyl)-5-methyl-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Acetamido-5-nitrophenyl)-5-methyl-1,2,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of an acetamido group, a nitrophenyl group, and a methyl group attached to the oxadiazole ring
Preparation Methods
The synthesis of 3-(2-Acetamido-5-nitrophenyl)-5-methyl-1,2,4-oxadiazole typically involves the following steps:
Nitration: The starting material, 2-acetamidophenol, undergoes nitration to introduce a nitro group at the 5-position, yielding 2-acetamido-5-nitrophenol.
Cyclization: The nitrophenol derivative is then subjected to cyclization with an appropriate reagent, such as acetic anhydride, to form the oxadiazole ring.
Methylation: Finally, the oxadiazole ring is methylated at the 5-position using a methylating agent like methyl iodide.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
3-(2-Acetamido-5-nitrophenyl)-5-methyl-1,2,4-oxadiazole can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The acetamido group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, nucleophiles, and oxidizing agents like potassium permanganate. Major products formed from these reactions include amino derivatives, substituted oxadiazoles, and oxidized compounds.
Scientific Research Applications
3-(2-Acetamido-5-nitrophenyl)-5-methyl-1,2,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anti-inflammatory properties.
Materials Science: The compound is investigated for its use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Chemical Research: It serves as a building block in the synthesis of more complex molecules and is used in various organic synthesis reactions.
Mechanism of Action
The mechanism of action of 3-(2-Acetamido-5-nitrophenyl)-5-methyl-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to its antimicrobial or anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
3-(2-Acetamido-5-nitrophenyl)-5-methyl-1,2,4-oxadiazole can be compared with other similar compounds, such as:
3-(2-Acetamido-5-nitrophenyl)-1,2,4-oxadiazole: Lacks the methyl group at the 5-position, which may affect its chemical reactivity and biological activity.
3-(2-Acetamido-5-nitrophenyl)-5-ethyl-1,2,4-oxadiazole: Contains an ethyl group instead of a methyl group, which can influence its physical properties and interactions with other molecules.
3-(2-Acetamido-5-nitrophenyl)-5-phenyl-1,2,4-oxadiazole: Has a phenyl group at the 5-position, potentially altering its solubility and binding affinity in biological systems.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)-4-nitrophenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O4/c1-6(16)12-10-4-3-8(15(17)18)5-9(10)11-13-7(2)19-14-11/h3-5H,1-2H3,(H,12,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUQNBSGLENWDIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=C(C=CC(=C2)[N+](=O)[O-])NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[3-(Pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane](/img/structure/B2824916.png)
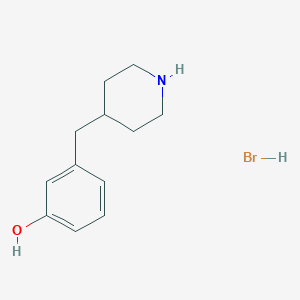
![(R)-6-(Tert-butoxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B2824919.png)
![8-[[4-(Furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-oxobutan-2-yl)purine-2,6-dione](/img/structure/B2824921.png)
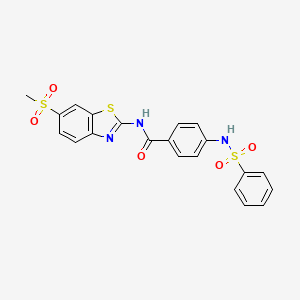
![N-Methyl-N-[2-oxo-2-(4-prop-2-ynoxypiperidin-1-yl)ethyl]prop-2-enamide](/img/structure/B2824925.png)

![6-({[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(2-methoxyethyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2824927.png)
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2824929.png)
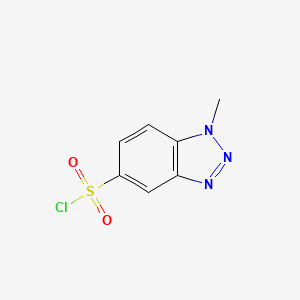
![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-3-cyanobenzamide](/img/structure/B2824931.png)

![N1-allyl-N2-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2824933.png)
